molecular formula C20H24N2O3 B6699551 N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide

N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide

Cat. No.: B6699551
M. Wt: 340.4 g/mol
InChI Key: QAXMDPDJMOKDSJ-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene ring system, a piperidine ring, and a hydroxy-methylpropanoyl group

Properties

IUPAC Name

N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,25)19(24)22-11-5-8-17(13-22)21-18(23)16-10-9-14-6-3-4-7-15(14)12-16/h3-4,6-7,9-10,12,17,25H,5,8,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXMDPDJMOKDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine with 2-hydroxy-2-methylpropanoic acid, followed by coupling with naphthalene-2-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy-methylpropanoyl group and the naphthalene ring can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene ring system and amide functionality, but may differ in the substituents on the piperidine ring or the hydroxy-methylpropanoyl group.

    Piperidine derivatives: Compounds with a piperidine ring and various functional groups, which may exhibit similar pharmacological or chemical properties.

Uniqueness

N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide is unique due to the specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.

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